2-(Chloromethyl)pyridine-4-sulfonyl fluoride
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Overview
Description
2-(Chloromethyl)pyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C6H5ClFNO2S and a molecular weight of 209.63 g/mol . It is characterized by the presence of a chloromethyl group attached to the pyridine ring at the 2-position and a sulfonyl fluoride group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-(Chloromethyl)pyridine-4-sulfonyl fluoride typically involves the reaction of 2-(Chloromethyl)pyridine with sulfonyl fluoride reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-(Chloromethyl)pyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Chloromethyl)pyridine-4-sulfonyl fluoride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the sulfonyl fluoride group.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)pyridine-4-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful for modifying biomolecules and synthesizing complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
2-(Chloromethyl)pyridine-4-sulfonyl fluoride can be compared with other similar compounds, such as:
2-(Chloromethyl)pyridine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
2-(Bromomethyl)pyridine-4-sulfonyl fluoride: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Chloromethyl)pyridine-2-sulfonyl fluoride: Similar structure but with the sulfonyl fluoride group at the 2-position instead of the 4-position.
The uniqueness of this compound lies in its specific reactivity and the combination of functional groups, which make it suitable for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-(chloromethyl)pyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-4-5-3-6(1-2-9-5)12(8,10)11/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDBILWHTIXKCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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